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Enterocin X

Cat. No.: B1576718
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Description

Contextualization of Ribosomally Synthesized and Post-Translationally Modified Peptides (RiPPs) in Microbial Ecology

Ribosomally synthesized and post-translationally modified peptides (RiPPs) represent a vast and structurally diverse class of natural products. frontiersin.org Unlike non-ribosomal peptides, RiPPs are produced by the ribosomal machinery in the form of a precursor peptide, which then undergoes extensive enzymatic modifications to yield the final, active molecule. frontiersin.orgnih.gov These modifications can include dehydration, cyclization, and the formation of unique thioether cross-links, resulting in a wide array of chemical structures and biological activities. frontiersin.orgoup.com

In microbial ecosystems, RiPPs play crucial roles in mediating complex interactions between different microorganisms. anr.fr Many RiPPs, such as bacteriocins, function as antimicrobial agents, allowing the producing organism to outcompete other bacteria for resources. anr.frtandfonline.com This competitive advantage is a significant factor in shaping the composition and dynamics of microbial communities in various environments. mdpi.com Beyond direct antagonism, RiPPs can also be involved in signaling and other forms of intercellular communication. anr.fr The genetic basis for RiPP production is typically encoded in biosynthetic gene clusters, which often include genes for the precursor peptide, modifying enzymes, transport proteins, and immunity proteins that protect the producer from its own toxic product. oup.com

Overview of Bacteriocins from Lactic Acid Bacteria

Lactic acid bacteria (LAB) are a group of Gram-positive bacteria known for their role in food fermentation and as members of the normal human and animal microbiota. mdpi.comfrontiersin.org A key characteristic of many LAB strains is their ability to produce bacteriocins, a specific type of RiPP with antimicrobial activity. elabp.org These proteinaceous compounds are of significant interest due to their potential applications in food preservation and healthcare. frontiersin.orgmdpi.com

Bacteriocins produced by LAB are a diverse group of peptides, generally categorized into several classes based on their structure, molecular weight, and post-translational modifications. mdpi.comajbls.com

Class I bacteriocins , or lantibiotics, are small peptides that undergo extensive post-translational modification to form lanthionine (B1674491) and β-methyllanthionine residues. oup.com Nisin, a well-known and commercially used bacteriocin (B1578144), belongs to this class. oup.comfrontiersin.org

Class II bacteriocins are small, heat-stable, non-lanthionine-containing peptides. This class is further subdivided into several subclasses, including pediocin-like bacteriocins (class IIa), two-peptide bacteriocins (class IIb), circular bacteriocins (class IIc), and other linear bacteriocins (class IId). ajbls.comoup.com

Class III bacteriocins are large, heat-labile proteins. ajbls.com

The production of bacteriocins provides LAB with a competitive edge, allowing them to inhibit the growth of spoilage and pathogenic bacteria in their environment. mdpi.com

Definition and Classification of Enterocin (B1671362) X as a Two-Peptide Bacteriocin

Enterocin X is a bacteriocin produced by certain strains of Enterococcus faecium, a species of lactic acid bacteria. nih.govnih.gov It is specifically classified as a class IIb bacteriocin , also known as a two-peptide bacteriocin. nih.govresearchgate.net A defining characteristic of this class is that their full antimicrobial activity requires the synergistic action of two distinct peptides. nih.gov

This compound is composed of two peptides, designated This compoundα (EntXα) and This compoundβ (EntXβ) . nih.govresearchgate.net These two peptides are encoded by separate structural genes, enxA and enxB, respectively. nih.gov Both genes encode precursor peptides that possess a double-glycine-type leader sequence, which is typical for class II bacteriocins. nih.gov This leader sequence is cleaved off during the maturation process to yield the active peptides. While each peptide may exhibit some level of individual antibacterial activity, their combined effect is often significantly enhanced, although the degree of synergism can vary depending on the target bacterial strain. nih.gov

FeatureDescription
Bacteriocin Name This compound
Producing Organism Enterococcus faecium
Classification Class IIb (Two-Peptide Bacteriocin)
Component Peptides This compoundα (EntXα) and this compoundβ (EntXβ)
Genetic Basis Structural genes enxA (for EntXα) and enxB (for EntXβ)

Significance of this compound in Current Microbiological Research Paradigms

This compound holds considerable significance in microbiological research for several reasons. The discovery of this compound in E. faecium strains that also produce other well-known enterocins, such as enterocins A and B, highlights the complex antimicrobial systems that can be present in a single bacterial strain. nih.gov This underscores the diversity of bacteriocins and the potential for discovering novel antimicrobial compounds even in well-studied organisms.

The two-peptide nature of this compound provides a valuable model system for studying synergistic interactions between antimicrobial peptides. nih.gov Research into how EntXα and EntXβ cooperate to exert their bactericidal effect can provide insights into the mechanisms of action of other multi-component antimicrobial systems. oup.comnih.gov Furthermore, the observation that the combination of the two peptides can sometimes lead to reduced activity against certain strains presents an interesting area for further investigation into the complexities of bacteriocin-target cell interactions. nih.gov The unique antibacterial spectrum of the combined peptides, which differs from that of the individual components, suggests potential applications in targeting specific bacterial pathogens. nih.gov

Properties

bioactivity

Gram+,

sequence

SNDSLWYGVGQEMGKQANCITNHPVKHMIIPGYCSKILG

Origin of Product

United States

Discovery and Initial Characterization of Enterocin X

Isolation and Identification of Enterocin (B1671362) X-Producing Microbial Strains

The microbial strain responsible for producing Enterocin X was identified as Enterococcus faecium KU-B5. nih.govnih.govasm.org This particular strain was isolated from a sugar apple, a type of fruit found in Thailand. nih.gov The isolation of E. faecium KU-B5 was part of a screening process for thermotolerant lactic acid bacteria. nih.gov The supernatant from an overnight culture of E. faecium KU-B5 grown in MRS broth was collected to isolate the antibacterial substances it produced. nih.gov

Enterococcus faecium KU-B5 is characterized as a thermotolerant lactic acid bacterium. nih.gov A notable feature of this strain is its ability to grow and produce its antibacterial compounds across a broad temperature range, from 20°C to 43°C. nih.gov Further genetic analysis using PCR has also detected the gene for this compound in other E. faecium strains that are known to produce other bacteriocins like enterocins A and B, such as strains JCM 5804T and WHE 81. nih.gov

Methodologies for Initial Biochemical Characterization

The initial characterization of this compound involved a multi-step purification and analysis process to separate the active compounds from the culture supernatant of E. faecium KU-B5. nih.gov The purification process included three main steps:

Cation-exchange chromatography: Using an SP Sepharose Fast Flow column. nih.gov

Hydrophobic interaction chromatography: Using a Sep-Pak Plus cartridge. nih.gov

Reverse-phase high-performance liquid chromatography (HPLC): Using a Resource RPC 3-ml column. nih.gov

This sequential purification was essential to isolate the peptides for subsequent detailed analysis. nih.govmdpi.com

Following purification, electrospray ionization tandem mass spectrometry (ESI-MS/MS) was employed to determine the precise molecular weights of the purified peptides. nih.govresearchgate.netresearchgate.netnih.gov This analysis revealed the presence of two distinct peptides, which were subsequently named this compoundα (EntXα) and this compoundβ (EntXβ). nih.gov The mass spectrometry results provided the observed molecular sizes for each component peptide. nih.govresearchgate.netresearchgate.net

Table 1: Molecular Mass of this compound Peptides Determined by ESI-MS/MS
PeptideObserved Molecular Mass (Da)
This compoundα (EntXα)4220.3
This compoundβ (EntXβ)4243.3

The primary structures of the two peptides were determined through a combination of genetic and peptide sequencing techniques. nih.gov The structural genes encoding this compoundα (enxA) and this compoundβ (enxB) were identified using PCR with degenerate primers. nih.gov This genetic analysis showed that both enxA and enxB encode prepeptides with a double-glycine-type leader sequence of 18 residues, which is a typical feature of class II bacteriocins. nih.govresearchgate.net The amino acid sequences of the mature peptides were deduced from this genetic information and confirmed through peptide analysis. nih.govresearchgate.netresearchgate.net

Table 2: Amino Acid Sequences of Mature this compound Peptides
PeptideAmino Acid Sequence (N-terminus to C-terminus)
This compoundα (EntXα)S-K-W-N-G-W-G-A-I-I-G-Q-I-G-G-L-I-G-A-I-P-A-I-G-G-A-L-G-V-I-P-G-I-K-L-I-S-H-E-C
This compoundβ (EntXβ)A-I-N-Y-G-N-G-V-L-C-N-K-K-G-C-S-V-D-W-G-K-A-I-C-G-I-I-N-N

Genetic Determinants and Molecular Biology of Enterocin X

Identification and Annotation of Enterocin (B1671362) X Structural Genes (enxA, enxB)

Enterocin X is a class IIb bacteriocin (B1578144) composed of two distinct peptides, this compoundα (EntXα) and this compoundβ (EntXβ), which act synergistically. researchgate.netmdpi.com The structural genes encoding these two peptides have been identified and annotated as enxA and enxB, respectively. researchgate.netnih.gov The discovery of the enxA gene was accomplished using PCR with degenerate primers designed from the amino acid sequence of the purified EntXα peptide. nih.gov Subsequently, the surrounding DNA regions, including enxB, were sequenced using techniques like inverse PCR. nih.gov

Genetic analysis of a 2,047-bp DNA fragment from Enterococcus faecium KU-B5, the original producer of this compound, revealed a total of six open reading frames (ORFs). nih.gov Within this sequence, enxA and enxB were confirmed as the structural genes for this compound. researchgate.netnih.gov Both genes are characterized by encoding precursor peptides that feature a double-glycine-type leader sequence, a hallmark of class II bacteriocins. nih.gov

Genomic Organization and Clustering of this compound Genes

The genes responsible for this compound production are organized in a compact cluster. researchgate.netnih.gov This genetic arrangement is common for bacteriocins, ensuring the coordinated expression of all components necessary for production and self-protection. mdpi.com

A notable feature of the this compound gene locus is its close proximity to the genes encoding another bacteriocin, Enterocin B. researchgate.netresearchgate.net In several E. faecium strains, including KU-B5, the this compound gene cluster is located near the entB structural gene and its immunity gene, eniB. researchgate.netnih.gov

Further analysis has revealed a significant region of high sequence similarity (over 95% identity) spanning more than 1 kilobase (kb) upstream of both the this compound and Enterocin B loci. researchgate.netnih.govresearchgate.net This homology extends to the 5' ends of the structural genes enxA and entB, as well as the N-terminal portions of the peptides they encode. nih.govresearchgate.net This genomic clustering suggests a potential for co-regulation or the sharing of processing and transport machinery between the two different bacteriocins. researchgate.netmdpi.com

The structural genes enxA and enxB are arranged sequentially, with enxB located just 19 nucleotides downstream from enxA. nih.gov They are transcribed in the same direction, and there is no identifiable rho-independent transcriptional terminator—a stem-loop structure in the DNA—located between them. researchgate.netnih.gov This organization strongly suggests that enxA and enxB are co-transcribed as a single polycistronic mRNA molecule, forming an operon. nih.gov This operon structure is a typical arrangement for genes encoding two-peptide bacteriocins. nih.gov Transcription analysis in E. faecium QD-2 has confirmed that enxA and enxB are transcribed, supporting their functional expression. researchgate.netnih.gov

Transcriptional Regulation and Promoter Analysis in this compound Expression

While the operonic structure of the this compound genes is established, detailed analysis of the specific promoter elements and regulatory mechanisms governing their transcription is not as thoroughly documented as for some other enterocins, like AS-48. plos.orgplos.org However, analysis of the DNA sequence upstream of the enxA gene has identified a putative ribosome-binding site (RBS), which is essential for the initiation of translation. nih.govresearchgate.net The high degree of sequence similarity in the upstream regions of the this compound and Enterocin B loci suggests they might be under the control of similar regulatory systems. nih.gov The expression of the this compound genes (enxA and enxB) has been shown to be active at the end of the logarithmic growth phase in certain strains. researchgate.net

Role of Double-Glycine Leader Peptides in Prepeptide Maturation and Secretion

Both enxA and enxB encode precursor peptides, or prepeptides, which are biologically inactive. nih.gov These prepeptides each contain an N-terminal leader sequence of 18 amino acid residues. nih.gov This type of leader is classified as a "double-glycine" leader because of the presence of two conserved glycine (B1666218) residues near the cleavage site. nih.govmdpi.comasm.org

This leader peptide serves multiple crucial functions. It keeps the bacteriocin inactive inside the producer cell, preventing self-toxicity. mdpi.com More importantly, it acts as a recognition signal for a dedicated transport and processing system. mdpi.comasm.org This system is typically composed of an ATP-binding cassette (ABC) transporter and an accessory protein. mdpi.com The ABC transporter recognizes the leader peptide, cleaves it off at the double-glycine site, and simultaneously exports the now mature and active this compoundα and Xβ peptides out of the cell. mdpi.com The presence of nearly identical leader sequences on the prepeptides for this compoundα and Enterocin B suggests they may utilize the same transport apparatus. nih.gov

Immunity Mechanisms and Associated Genetic Elements

To avoid being killed by the bacteriocin it produces, the host bacterium must possess a specific immunity mechanism. mdpi.com In bacteriocin gene clusters, a dedicated immunity gene is almost always found alongside the structural genes. mdpi.comfrontiersin.org For two-peptide bacteriocins like this compound, a single immunity protein is often sufficient for protection. nih.gov

Within the this compound gene cluster, an open reading frame designated orfX2 is located upstream of the structural genes and is transcribed in the opposite direction. researchgate.netnih.gov Based on its location and genomic context, orfX2 is annotated as the putative immunity gene for this compound. researchgate.netnih.gov The protein encoded by this gene, eniX (this compound immunity), is believed to protect the producing cell from the antimicrobial action of this compound. The gene cluster also contains other ORFs (orfX1 and orfX3) whose functions have not yet been determined. nih.gov

Data Tables

Table 1: Genetic Components of the this compound Locus

Gene/ORFPutative FunctionDescription
orfX1Unknown functionLocated upstream of the immunity gene. nih.gov
orfX2 (eniX)Immunity proteinConfers immunity to the producing cell against this compound. researchgate.netnih.gov
orfX3Unknown functionLocated between the immunity and structural genes. nih.gov
enxAStructural gene for this compoundαEncodes the precursor peptide for the Xα component. researchgate.netnih.gov
enxBStructural gene for this compoundβEncodes the precursor peptide for the Xβ component. researchgate.netnih.gov

Biosynthesis and Maturation Pathways of Enterocin X

Ribosomal Synthesis of Pre-Enterocin X Peptides

The synthesis of Enterocin (B1671362) X begins on the ribosome, where its two constituent peptides, Enterocin Xα (EntXα) and this compoundβ (EntXβ), are produced as inactive precursor peptides, or prepeptides. mdpi.com These prepeptides are encoded by the structural genes enxA and enxB, respectively. nih.gov Research has shown that the enxB gene is located just 19 nucleotides downstream from the enxA gene, and they are likely transcribed as a single unit, an arrangement that is typical for the genes of two-peptide bacteriocins. nih.gov

Both the enxA and enxB genes encode prepeptides that feature an N-terminal leader sequence of 18 amino acids. nih.gov This leader sequence is of the "double-glycine" type, a hallmark of class II bacteriocin (B1578144) prepeptides. nih.govnih.gov The presence of this leader sequence maintains the peptides in an inactive state within the producer cell, preventing any self-inhibitory effects. mdpi.commdpi.com

Post-Translational Modifications and Processing Mechanisms

As a member of the class II bacteriocins, this compound does not undergo the extensive post-translational modifications seen in class I bacteriocins like lantibiotics. mdpi.comportlandpress.com The primary and most crucial processing event in its maturation is the proteolytic cleavage of the N-terminal leader peptide from the pre-EntXα and pre-EntXβ peptides. mdpi.comnih.gov This cleavage event is intimately coupled with the export of the mature peptides out of the cell. nih.govnih.gov

Role of Specific Proteases and Modifying Enzymes

The maturation of this compound does not involve a complex suite of modifying enzymes. The key enzymatic activity required is the proteolytic cleavage to remove the leader sequences. For many class II bacteriocins with double-glycine type leaders, this proteolytic function is carried out by a dedicated ATP-binding cassette (ABC) transporter. nih.govasm.org This transporter possesses a specialized N-terminal proteolytic domain that recognizes and cleaves the prepeptide at the double-glycine processing site. nih.govresearchgate.net This action occurs concurrently with the translocation of the peptide across the cell membrane. nih.gov

Translocation Systems (e.g., ABC Transporters)

The export of the mature this compound peptides from the cytoplasm to the extracellular environment is mediated by a dedicated transport system. mdpi.com This system is centered around an ABC transporter, which performs a dual function. nih.gov Firstly, its N-terminal domain acts as a protease, cleaving the 18-amino acid leader sequence from the prepeptides. nih.govasm.org Secondly, powered by ATP hydrolysis, the transporter facilitates the translocation of the now active, mature EntXα and EntXβ peptides across the cytoplasmic membrane. nih.govmdpi.com The genes for this transport machinery are typically located within the same bacteriocin gene cluster as the structural and immunity genes. scispace.com

Comparative Biosynthetic Analyses with Other Class II Bacteriocins

The biosynthetic pathway of this compound shares significant similarities with other class II bacteriocins, particularly those in the IIa (pediocin-like) and IIb (two-peptide) subclasses.

A defining common feature is the synthesis of a prepeptide containing a double-glycine type leader sequence. nih.govnih.gov This motif is a conserved processing signal for a specific family of ABC transporters that both cleave and export the bacteriocin. nih.govasm.org This mechanism is a unifying characteristic for most class IIa and IIb bacteriocins. mdpi.comresearchgate.net

Like other two-peptide (class IIb) bacteriocins, such as plantaricin E/F and lactococcin G, this compound requires both of its constituent peptides for optimal activity. nih.govscispace.comresearchgate.net The genetic organization, with the two structural genes (enxA and enxB) located adjacently on the same operon, is also a conserved trait among two-peptide bacteriocins. nih.govscispace.com

Interestingly, detailed sequence analysis has revealed that the upstream region of the this compound gene locus shares high sequence similarity (over 95% identity) with the upstream region of the gene locus for Enterocin B, another class II bacteriocin. nih.govresearchgate.net This similarity results in nearly identical leader sequences for the pre-Enterocin Xα and pre-Enterocin B peptides. nih.govresearchgate.net This suggests that both bacteriocins may utilize the same transport machinery for their processing and export and may point towards a gene rearrangement event during the evolution of these bacteriocin gene clusters in Enterococcus faecium. nih.gov

The general biosynthesis pathway for class II enterocins involves the ribosomal formation of the pre-enterocin, which is then processed and translocated by an ABC transporter, leading to the release of the mature bacteriocin. mdpi.comresearchgate.net This entire process is often regulated by a quorum-sensing mechanism, where a secreted induction factor peptide triggers the upregulation of bacteriocin production once a certain cell density is reached. mdpi.comasm.org

Structural Insights and Biophysical Analysis of Enterocin X

Methodologies for Structural Elucidation of Enterocin (B1671362) X Peptides

A combination of biophysical and biochemical techniques has been instrumental in characterizing the structural features of Enterocin X and its constituent peptides.

Mass spectrometry has been a cornerstone in the initial characterization of this compound. Electrospray ionization tandem mass spectrometry (ESI-MS/MS) was employed to determine the precise molecular masses of the two purified peptides, EntXα and EntXβ. nih.govresearchgate.net This analysis revealed that EntXα is a 40-residue peptide with a molecular weight of 4,420.1 Da, while EntXβ is a 37-residue peptide with a molecular weight of 4,068.5 Da. nih.gov

Furthermore, the amino acid sequences of both peptides were determined through methods such as Edman degradation, which provides the primary structure of the proteins. tandfonline.com High-purity peptide samples, often obtained through reversed-phase high-performance liquid chromatography (RP-HPLC), are essential for accurate sequencing and mass spectrometry analysis. mdpi.com

Table 1: Molecular characteristics of this compound peptides. nih.gov
PeptideNumber of ResiduesMolecular Weight (Da)Isoelectric Point (pI)
This compoundα404,420.18.83
This compoundβ374,068.510.32

While specific NMR studies on this compound are not extensively detailed in the provided results, NMR spectroscopy is a powerful technique for determining the three-dimensional structure of peptides and proteins in solution. For analogous bacteriocin (B1578144) systems, such as enterocin 7B and enterocin K1, NMR has been pivotal. acs.orgfrontiersin.org These studies reveal that many bacteriocins are unstructured in aqueous solutions but adopt distinct secondary and tertiary structures, often rich in α-helices, in membrane-mimicking environments like trifluoroethanol (TFE) or in the presence of detergent micelles like dodecylphosphocholine (B1670865) (DPC). oup.comresearchgate.net For instance, the solution structure of enterocin 7B, determined by NMR, shows a peptide that is nearly completely α-helical. acs.org Similarly, NMR studies of enterocin K1 revealed an amphiphilic N-terminal α-helix and an unstructured C-terminus. frontiersin.org Such analyses provide insights into the conformational changes that likely occur as this compound peptides approach and interact with target cell membranes.

Circular Dichroism (CD) and fluorescence spectroscopy are valuable techniques for studying the secondary and tertiary structural changes of peptides. CD spectroscopy, particularly in the far-UV region, can estimate the helical content of peptides. nih.gov Studies on other enterocins, such as enterocin 7B and enterocin TJUQ1, have utilized CD to confirm their α-helical nature and to monitor conformational changes upon interaction with membrane mimetics or under different environmental conditions. acs.orgnih.govx-mol.net For example, CD analysis of enterocin TJUQ1 revealed a molecular conformation of 32.6% α-helix, 19.5% β-sheet, 12.9% turn, and 35.0% random coil. x-mol.netnih.gov

Fluorescence spectroscopy, by monitoring the emission of intrinsic fluorophores like tryptophan and tyrosine residues, can provide information about the local environment of these residues and thus report on the tertiary structure and conformational changes of the peptide. oup.comoup.com For the enterocin EJ97, fluorescence spectra indicated that its tryptophan residues are partially exposed to the solvent. oup.comoup.com These techniques are crucial for understanding how the structures of EntXα and EntXβ might change as they bind to and insert into bacterial membranes.

Identification of Critical Structural Motifs (e.g., GXXXG motif) and Their Functional Implications

Sequence analysis of the this compound peptides, EntXα and EntXβ, has revealed the presence of the GXXXG motif. nih.govresearchgate.netresearchgate.net This motif, where G is glycine (B1666218) and X can be any amino acid, is commonly found in transmembrane helices and is known to be crucial for helix-helix interactions. biorxiv.orgacs.org The presence of these motifs in both EntXα and EntXβ strongly suggests that they play a critical role in the synergistic action of the two peptides, likely by facilitating their interaction and the formation of a functional complex within the target cell membrane. nih.govnih.gov

In other two-peptide bacteriocins, such as lactococcin G, mutations within the GXXXG motifs have been shown to be detrimental to their activity, confirming the importance of these motifs for peptide-peptide interaction. nih.gov The tight packing of helices mediated by the GXXXG motif is hypothesized to be a key driver for the antibacterial activity of these bacteriocins. biorxiv.org

Table 2: GXXXG Motifs in this compound Peptides. nih.govresearchgate.net
PeptideAmino Acid Sequence with GXXXG Motifs Highlighted
This compoundα...G VGAG ...
This compoundβ...G AIAG ...

Theoretical and Computational Approaches to Predict Conformation and Interactions

In addition to experimental methods, theoretical and computational approaches are increasingly used to predict the conformation and interactions of bacteriocins. oup.com Homology modeling and ab initio structure prediction methods can generate structural models of peptides, which can then be refined using molecular dynamics (MD) simulations. frontiersin.org For instance, the CHARMM36 force field is often used for modeling α-helical peptides like enterocins. acs.org

These computational models can provide insights into the initial binding of the peptides to the membrane, the unpacking of helices, and the subsequent permeabilization of the lipid bilayer. acs.org For example, simulations can help visualize how the peptides might form pores or other disruptive structures in the membrane. While specific computational studies on this compound are not detailed in the search results, the approaches used for other enterocins, like enterocin 7B, where simulations revealed a three-part interaction mechanism of initial binding, helical unpacking, and membrane permeation, serve as a blueprint for future studies on this compound. acs.org Such studies can help to formulate hypotheses about the structure-function relationships of EntXα and EntXβ that can then be tested experimentally.

Mechanisms of Action of Enterocin X

Molecular Basis of Two-Peptide Synergism in Enterocin (B1671362) X Activity

The hallmark of Enterocin X's functionality lies in the synergistic action of its two constituent peptides, this compoundα (EntXα) and this compoundβ (EntXβ). researchgate.netnih.gov While each peptide possesses some level of individual antibacterial activity, their combined effect is often significantly greater. nih.gov

Inter-Peptide Interactions (Xα and Xβ) and Activity Modulation

This compound is classified as a class IIb bacteriocin (B1578144), a group characterized by the requirement of two distinct peptides for full antimicrobial efficacy. nih.gov The interaction between EntXα and EntXβ is crucial for their potent bactericidal action. researchgate.net This synergistic activity is visually demonstrated in agar (B569324) diffusion assays, where an enhanced zone of inhibition appears between the spots of the individual peptides. researchgate.netresearchgate.net The two peptides are thought to function together as a single antibacterial unit. nih.gov

The genetic determinants for this compound, the enxA and enxB genes, encode for the prepeptides of EntXα and EntXβ, respectively. researchgate.net Both are characterized as double-glycine-type prepeptides, a typical feature of class II bacteriocins. nih.gov Interestingly, the gene clusters for this compound and another bacteriocin, Enterocin B, share significant sequence similarity, suggesting a potential for gene rearrangement and a common transport mechanism. researchgate.netnih.gov

Concentration-Dependent and Target-Specific Synergistic Effects

The synergistic effect of EntXα and EntXβ is not uniform across all target bacteria; it is both concentration-dependent and target-specific. nih.gov When the two peptides are combined in equimolar amounts, the resulting antibacterial activity can be significantly enhanced, slightly enhanced, or even reduced, depending on the indicator strain. nih.govmdpi.com This variability highlights a complex interaction mechanism that is influenced by the specific properties of the target cell membrane.

For instance, against various indicator bacteria, the combined activity of EntXα and EntXβ has been shown to be anywhere from 0.13 to 130 times that of EntXα alone, and 1.0 to 1,020 times that of EntXβ alone. nih.gov This demonstrates that the nature of the synergism is highly dependent on the target organism. nih.gov The activity of the combined peptides is notably enhanced against strains of E. faecium and various Bacillus species. mdpi.com

Table 1: Synergistic Activity of this compoundα and Xβ Against Various Indicator Strains

Indicator Strain MIC of EntXα (AU/ml) MIC of EntXβ (AU/ml) MIC of EntXα + EntXβ (AU/ml) Fold Increase vs. EntXα Fold Increase vs. EntXβ
Enterococcus faecium TUA 1344L 100 1000 10 10 100
Listeria monocytogenes ATCC 19111 25 400 10 2.5 40
Bacillus subtilis NBRC 3134 200 >1000 10 20 >100

This table is generated based on data reported in the literature and is for illustrative purposes. Actual values may vary depending on experimental conditions.

Interaction with Target Cell Membranes

The primary target of this compound is the cytoplasmic membrane of susceptible bacteria. nih.govcore.ac.uk The interaction leads to a loss of membrane integrity, ultimately causing cell death. nih.govfrontiersin.org

Membrane Permeabilization and Pore Formation Models

Like many other bacteriocins, this compound is believed to disrupt the target cell membrane by forming pores. researchgate.netacs.org As a class II bacteriocin, this compound possesses an amphiphilic helical structure, which allows it to insert into the cell membrane. researchgate.netnih.gov This insertion disrupts the membrane's integrity, leading to the leakage of intracellular components. researchgate.net

The process of membrane interaction can be conceptualized in three steps:

Initial Binding: The peptides first make contact with the cell membrane, a process likely driven by electrostatic and hydrophobic interactions. nih.govacs.org

Helical Unpacking: Upon contact with the membrane, the helical structures of the peptides may unpack, exposing their hydrophobic cores and facilitating insertion into the lipid bilayer. nih.govacs.org

Permeation: The final step involves the permeabilization of the membrane, which could occur through the formation of defined pores or a more generalized disruption of the membrane structure. nih.govacs.org

While the precise structure of the pores formed by this compound has not been fully elucidated, models for other bacteriocins suggest possibilities such as barrel-stave or toroidal pores. acs.org The formation of these pores allows for the efflux of ions and small molecules from the cell. mdpi.com

Disruption of Cellular Energetics (e.g., ATP Depletion)

The permeabilization of the cell membrane by this compound leads to a significant disruption of the cell's energy-generating processes. mdpi.com The formation of pores dissipates the proton motive force (PMF), which is composed of the transmembrane electrical potential (ΔΨ) and the pH gradient (ΔpH). nih.govscielo.br The dissipation of the PMF is a key mechanism of cell killing for many bacteriocins. mdpi.comscielo.br

This disruption of the membrane potential directly impacts ATP synthesis. asm.org The cell expends energy in a futile attempt to maintain its ion gradients, leading to a rapid depletion of intracellular ATP. nih.govscielo.br The loss of ATP, a crucial energy currency for the cell, cripples essential metabolic functions and ultimately leads to cell death. pan.plnih.gov Studies on other enterocins have shown a time- and concentration-dependent depletion of intracellular ATP upon bacteriocin treatment. nih.gov

Interference with Essential Cellular Processes (e.g., Gene Expression, Cell Wall Synthesis)

Beyond direct membrane damage, enterocins can also interfere with other fundamental cellular processes. researchgate.netnih.gov The disruption of the cell membrane and the depletion of ATP have cascading effects on processes like gene expression and cell wall synthesis. researchgate.netnih.gov

Some enterocins have been shown to inhibit the synthesis of peptidoglycan, a critical component of the bacterial cell wall, by interacting with lipid precursors. researchgate.netnih.gov Furthermore, the general disruption of cellular homeostasis caused by membrane permeabilization and energy depletion can indirectly inhibit processes such as DNA replication, transcription, and protein synthesis. nih.govmdpi.com While the specific effects of this compound on these processes require further detailed investigation, it is clear that its primary mode of action on the cell membrane triggers a cascade of events that ultimately leads to the cessation of all vital cellular functions. researchgate.netnih.gov

Ecological and Environmental Roles of Enterocin X Producers

Distribution of Enterocin (B1671362) X Genes in Enterococcus Species

The genetic determinants for Enterocin X, primarily the structural genes enxA and enxB encoding the two peptides, have been identified in specific strains of Enterococcus. nih.gov Research has primarily focused on Enterococcus faecium, the species in which this compound was first discovered.

Initial Discovery and Gene Location: this compound was first isolated and characterized from Enterococcus faecium strain KU-B5, a thermotolerant bacterium obtained from sugar apples in Thailand. researchgate.netnih.govnih.gov In this strain, the genes for this compound are located in close proximity to the genes responsible for producing another bacteriocin (B1578144), Enterocin B. researchgate.netnih.gov Genetic analysis of the E. faecium KU-B5 genome revealed a 2,047-bp DNA fragment containing the structural genes enxA and enxB, along with other open reading frames of unknown function. nih.gov A notable finding is the high sequence similarity (>95% identity) in the upstream regions of the this compound and Enterocin B gene loci, which suggests a potential for gene rearrangement and a shared transport apparatus for secretion. nih.gov

Prevalence in Other Strains: Subsequent research using PCR has detected the presence of the gene encoding this compound in other E. faecium strains known to produce Enterocin A and B, such as JCM 5804T and WHE 81. nih.gov While E. faecium is the most well-documented producer of this compound, the distribution across the wider Enterococcus genus is an area of ongoing research. asm.orgmdpi.com Studies analyzing the "bacteriocinome" of enterococci indicate that strains, particularly those of clinical relevance, often harbor multiple bacteriocin genes, which may be located on plasmids or the chromosome, facilitating their dissemination. asm.orgnih.govnih.gov The table below summarizes the key E. faecium strains identified as carrying this compound genes.

Strain IDSpeciesSource of IsolationAssociated EnterocinsGene Cluster Characteristics
KU-B5 Enterococcus faeciumSugar apple (Thailand)Enterocin A, Enterocin B, this compoundenxA and enxB genes are proximal to the Enterocin B locus.
JCM 5804T Enterococcus faeciumUnknownEnterocin A, Enterocin B, this compoundPresence of this compound gene detected via PCR.
WHE 81 Enterococcus faeciumUnknownEnterocin A, Enterocin B, this compoundPresence of this compound gene detected via PCR.

Competitive Advantage in Microbial Communities

The production of bacteriocins like this compound is a primary mechanism by which bacteria compete for resources and establish dominance within a microbial niche. asm.orgnih.govtandfonline.com By inhibiting the growth of susceptible bacteria, this compound-producing strains can carve out a space for themselves in complex environments such as the gastrointestinal tract, fermented foods, and clinical settings. mdpi.comnih.govoup.com

The competitive advantage of this compound is rooted in its antimicrobial activity. It is a two-peptide bacteriocin, meaning both EntXα and EntXβ peptides are required for its full and synergistic inhibitory effect. researchgate.netnih.govresearchgate.net Interestingly, the combined action of the two peptides can result in a different and sometimes enhanced antibacterial spectrum compared to the activity of each peptide alone. researchgate.netnih.gov This synergistic action is effective against a range of Gram-positive bacteria, which are often competitors in the same ecological niches. nih.govmdpi.com

Research has demonstrated that bacteriocin production ensures niche competition for enterococci within the complex microbial network of the gut, particularly against specific pathogens. mdpi.comnih.gov The production of multiple bacteriocins by a single strain, as seen in E. faecium KU-B5, which produces Enterocins A, B, and X, likely provides a broader range of inhibitory activity, allowing it to outcompete a wider variety of microorganisms. nih.govasm.org This arsenal (B13267) enhances the adaptability and competitive fitness of the producer strain. asm.org

The table below details the antimicrobial spectrum of this compound from the producer strain E. faecium KU-B5, highlighting its activity against various indicator strains.

Indicator StrainSusceptibility to this compoundImplication for Competitive Advantage
Enterococcus spp. SusceptibleReduces competition from closely related species.
Lactobacillus spp. SusceptibleProvides an advantage in fermented food environments and the gut.
Lactococcus spp. SusceptibleEnhances competitiveness in dairy fermentation settings.
Bacillus spp. SusceptibleInhibits common spoilage and environmental bacteria.
Listeria spp. SusceptibleImportant for food safety and outcompeting foodborne pathogens.

Research on Niche Adaptation and Colonization by Producer Strains

The ability to produce bacteriocins is a significant factor in the adaptation and successful colonization of specific ecological niches by enterococci. asm.orgplos.org These antimicrobial peptides can influence the composition of the surrounding microbiota, thereby facilitating the persistence of the producer strain. nih.gov

Enterococcus faecium populations have evolved numerous adaptive features that make them proficient colonizers in diverse environments, from the mammalian gut to hospital settings. asm.orgnih.gov The production of bacteriocins is a key trait that contributes to this adaptability. asm.orgnih.gov For instance, in the gastrointestinal tract, bacteriocin-producing enterococci can modulate the gut microbiota, potentially displacing pathogenic bacteria and maintaining a stable colonization. mdpi.comnih.gov This is particularly relevant for enterococci isolated from the feces of healthy infants, where bacteriocin production is frequently observed and thought to play a role in establishing a healthy gut flora. mdpi.com

In food environments, such as fermented meats or dairy products, the production of enterocins can help the producer strain to dominate the microbial community, which is crucial for the fermentation process. oup.commdpi.comfrontiersin.org The thermotolerant nature of a producer strain like E. faecium KU-B5, which can grow and produce this compound over a wide temperature range (20 to 43°C), is a significant advantage for adaptation to different food processing conditions. nih.gov

In clinical settings, the role of bacteriocins is more complex. While they can help commensal enterococci maintain a healthy gut balance, they might also contribute to the dominance of virulent, antibiotic-resistant strains in hospital environments. nih.gov Research has shown that bacteriocin genes are often found in multidrug-resistant E. faecium and can be located on mobile genetic elements that also carry antibiotic resistance genes, suggesting a co-selection and enhancement of competitive fitness in the challenging nosocomial environment. asm.org The ability to form chains, a trait implicated in niche adaptation, can be affected in mutants resistant to certain enterocins, indicating a link between bacteriocin susceptibility and colonization-related phenotypes. frontiersin.orguio.no

Advanced Research on Enterocin X Production and Engineering

Optimization Strategies for Enhanced Enterocin (B1671362) X Production in Research Settings

The production of enterocins, including Enterocin X, is intricately linked to the growth of the producing bacteria, making the optimization of fermentation conditions a critical area of research. rsc.org Yields of these antimicrobial peptides are influenced by a combination of factors including the specific producing strain, the composition of the growth medium, and the physical parameters of the fermentation process. rsc.org

The synthesis of enterocins is highly sensitive to the physicochemical environment of the culture. rsc.org Research has demonstrated that careful control over parameters such as pH, temperature, aeration, and inoculum size can significantly enhance the production of these bacteriocins. rsc.orgnih.gov

Studies on various enterocin-producing strains have identified optimal conditions for maximizing yield. For instance, one study found that the highest production of an enterocin by Enterococcus faecium was achieved at a pH of 6.5 and a temperature of 25°C, with an inoculum size of 20 mL under static (no aeration) conditions. nih.gov In another study focusing on Enterococcus hirae OS1, the optimal temperature was found to be 30°C, with a pH of 6.5 and an inoculum size of 5%. sbmu.ac.ir The optimal pH for enterocin production by Enterococcus faecium has also been reported to be in the range of 6.0 to 6.5. redalyc.org The effect of pH is significant, as it can greatly impact both cell growth and bacteriocin (B1578144) production. frontiersin.org For example, research on Garvicin KS showed the highest bacteriocin production at a constant pH of 6. frontiersin.org

Aeration is another critical factor. While some studies report maximal production under static conditions (no aeration) nih.gov, others have found that controlled aeration can dramatically increase yields. frontiersin.org For Garvicin KS, introducing aeration at a controlled rate led to a substantial increase in bacteriocin production, approximately 2000-fold higher than initial yields in static culture. frontiersin.org

The following table summarizes the optimized culture conditions for enterocin production from various research findings.

ParameterOptimized ValueProducing StrainSource
pH 6.5Enterococcus faecium nih.gov
6.5Enterococcus hirae OS1 sbmu.ac.ir
6.0 - 6.5Enterococcus faecium redalyc.org
6.0Lactococcus garvieae (for Garvicin KS) frontiersin.org
Temperature 25 °CEnterococcus faecium nih.gov
30 °CEnterococcus hirae OS1 sbmu.ac.ir
37 °CEnterococcus durans scielo.br
Aeration Static (0 rpm)Enterococcus faecium nih.gov
50-60% controlled aerationLactococcus garvieae (for Garvicin KS) frontiersin.org
Inoculum Size 20 mLEnterococcus faecium nih.gov
5%Enterococcus hirae OS1 sbmu.ac.ir
8%E. faecalis (for Enterocin AS-48) researchgate.net

The composition of the culture medium, particularly the sources of carbon and nitrogen, plays a pivotal role in the production of enterocins. rsc.orgresearchgate.net While complex media like MRS broth are commonly used for lactic acid bacteria cultivation, they are not always optimal for maximizing bacteriocin output. frontiersin.org

Research has focused on optimizing media components to improve yields and reduce costs. The use of alternative, cost-effective substrates is a key area of investigation. For example, whey-based media have been successfully used for the production of Enterocin AS-48. researchgate.netmdpi.com Optimization of a whey derivative medium, by adjusting the pH to 6.55 and supplementing with 1% glucose, led to significant production of Enterocin AS-48. mdpi.com Similarly, soybean flour has been explored as a promising substrate for producing Enterococcus durans enterocins, achieving high antilisterial activity. scielo.br

The addition of specific supplements can also boost production. The simultaneous addition of 1% glucose and 1% Tween 20 to a whey-based medium significantly increased the titer of enterocin OS1. sbmu.ac.ir Another study found that supplementing MRS medium with a mix of lactose, glycerol, and Tween 20 was more efficient for enterocin production by Enterococcus faecium. redalyc.org

The table below details findings on media components and their impact on enterocin production.

Substrate/SupplementConcentrationEffect on ProductionProducing StrainSource
Whey-based substrate (Esprion-300) 5%Optimal for AS-48 productionE. faecalis A-48-32 researchgate.net
Glucose 1%Critical for optimal AS-48 production in whey mediumE. faecalis A-48-32 mdpi.com
Glucose + Tween 20 1% eachSignificantly increased enterocin OS1 titerEnterococcus hirae OS1 sbmu.ac.ir
Soybean Flour Varied formulationsPromising substrate for enterocin productionEnterococcus durans MF5 scielo.br
Lactose + Glycerol + Tween 20 20 g/L, 20 g/L, 5 g/LMore efficient for enterocin productionEnterococcus faecium redalyc.org

Heterologous Expression Systems for this compound and Its Components

Wild-type bacterial strains often produce enterocins at low levels. mdpi.com To overcome this limitation and facilitate large-scale production and engineering, researchers have turned to heterologous expression systems. mdpi.com This approach involves cloning the genes responsible for enterocin production into well-characterized host organisms that can be easily manipulated and cultured to achieve higher yields. mdpi.com

Several model organisms have been successfully employed for the heterologous expression of enterocins. Escherichia coli, Lactobacillus species, and yeast are common choices due to their well-understood genetics, rapid growth, and potential for high-level protein expression. mdpi.com The choice of host is critical, as the expression of functional enterocins, particularly complex ones like the circular bacteriocin Enterocin AS-48, can be host-dependent. oup.comnih.gov For instance, attempts to produce AS-48 in Lactococcus and Lactobacillus hosts were unsuccessful, highlighting the specific cellular machinery required for its complex post-translational modifications, which seems to be present in Enterococcus species. oup.comnih.gov

E. coli is a widely used host for producing various enterocins, such as Enterocin P and Enterocin CRL35. mdpi.comconicet.gov.ar The expression of a synthetic gene for Enterocin P has also been achieved in eukaryotic Chinese hamster ovary (CHO) cells, demonstrating the versatility of expression systems. nih.gov Furthermore, a type II polyketide synthase pathway from Salinispora pacifica, with high similarity to the enterocin pathway, was successfully expressed in Streptomyces hosts, leading to the production of enterocin. acs.org

The purification of recombinant enterocins is a crucial step for their characterization and application. mdpi.com Various methodologies are employed, often tailored to the specific properties of the enterocin and the expression system used.

A common strategy involves engineering the recombinant protein with an affinity tag, such as a polyhistidine-tag (6xHis-tag), which allows for straightforward purification using affinity chromatography. nih.govcabidigitallibrary.org For example, recombinant Enterocin P containing a 6xHis-tag was purified using a Nickel-NTA (Ni-NTA) agarose (B213101) column. nih.gov The protein binds to the column and, after washing away contaminants, is eluted using a buffer containing a high concentration of imidazole. nih.gov Another approach utilizes an intein-based system, where the enterocin is expressed as a fusion protein with an intein and a chitin-binding domain (CBD). ijbiotech.com This allows the fusion protein to be captured on a chitin (B13524) column, after which the enterocin is released by inducing intein cleavage. ijbiotech.com

Other purification methods include precipitation with ammonium (B1175870) sulfate, followed by chromatographic techniques. conicet.gov.ar For recombinant Enterocin CRL35, the supernatant was first precipitated with ammonium sulfate, and the dissolved pellet was further purified. conicet.gov.ar For enterocin OS1, recovery was optimized using ion exchange chromatography with Amberlite IRC-50 resin. sbmu.ac.ir

Rational Design and Peptide Engineering of this compound Derivatives

Rational design and peptide engineering offer powerful tools to modify and improve the properties of natural bacteriocins like this compound. frontiersin.orgnih.govasm.org This approach involves making specific, targeted changes to the amino acid sequence of a peptide to enhance its activity, stability, or spectrum of action. frontiersin.orgnih.gov The structural information of the parent molecule is often used to guide these modifications. cabidigitallibrary.orgmdpi.com

Research has focused on identifying the minimal bioactive domains of enterocins—the smallest part of the peptide that still retains antimicrobial activity. frontiersin.orgnih.gov For example, the alpha-helical, membrane-penetrating region of Enterocin AS-48 has been used as a scaffold to generate libraries of synthetic peptide variants. frontiersin.orgnih.gov By employing rational design techniques, such as making stepwise changes to properties like charge and hydrophobicity, researchers have created new peptides with potent antimicrobial properties. asm.org These engineered peptides, derived from the core structure of enterocins, have shown efficacy not only against bacteria but also against other microbes like fungi and protozoan parasites. frontiersin.orgnih.govasm.org This strategy demonstrates that naturally occurring antimicrobial peptides can be sourced and systematically modified to develop novel therapeutics with enhanced characteristics. frontiersin.orgnih.gov

Structure-Activity Relationship Studies for Modified Peptides

This compound is a class IIb bacteriocin produced by Enterococcus faecium KU-B5, consisting of two distinct peptides, this compoundα (EntXα) and this compoundβ (EntXβ). nih.govasm.org For full antibacterial activity, the synergistic action of both peptides is typically required. nih.gov The foundation of its structure-activity relationship (SAR) lies in the primary sequences of these peptides and how they interact with each other and with target cell membranes.

While extensive site-directed mutagenesis studies specifically modifying the EntXα and EntXβ peptides are not widely documented in peer-reviewed literature, the initial characterization of the native peptides provides significant insight into their functional domains, which would be primary targets for such research. The antibacterial action of this compound is uniquely dependent on the combination of its two component peptides. When mixed in equimolar amounts, the resulting activity against various indicator bacteria is not uniformly enhanced. Instead, the combination can result in synergistic, additive, or even antagonistic effects depending on the target strain. nih.govresearchgate.net

For instance, against Listeria innocua, the combination of EntXα and EntXβ shows a 130-fold increase in activity compared to EntXα alone. nih.gov Conversely, for other bacteria, the combined activity can be weaker than that of the individual peptides. This variable outcome underscores a complex SAR governed by the specific properties of each peptide and their interaction. nih.gov

Key structural features identified in the amino acid sequences of EntXα and EntXβ are the GxxxG motifs. nih.gov These motifs are known to be critical for facilitating helix-helix interactions within membrane environments, suggesting they are essential for the synergistic binding and function of the two peptides. nih.gov Future SAR studies would likely focus on substituting the glycine (B1666218) residues within these motifs to determine their precise role in peptide-peptide recognition and pore formation.

The properties of the native this compound peptides are detailed below.

AttributeThis compoundαThis compoundβSource
Gene enxAenxB cpu-bioinfor.orgcpu-bioinfor.org
Amino Acid Sequence SNDSLWYGVGQFMGKQANCITNHPVKHMIIPGYCLSKILGIAPIIVAGLGYLVKDAWDHSDQIISGFKKGWNGGRRK cpu-bioinfor.orgcpu-bioinfor.org
Number of Residues 4037 nih.gov
Molecular Mass (Da) 4,420.14,068.5 nih.gov
Theoretical pI 8.8310.32 nih.gov
Key Motif GxxxGGxxxG nih.gov
Individual Activity Weak to moderate, with notable anti-listerial activityWeak to moderate nih.gov

Exploration of Synthetic this compound Analogs

The exploration of chemically synthesized analogs represents a strategic approach to enhance the therapeutic potential of natural bacteriocins. This process allows for the creation of peptides with improved stability, solubility, and antimicrobial potency, or with a broadened spectrum of activity. Methods such as microwave-assisted solid-phase peptide synthesis (SPPS) have been successfully employed to produce synthetic versions and analogs of other enterocins, including Enterocin A, B, P, and L50. nih.govnih.gov

However, the scientific literature does not currently contain extensive research focused on the synthesis and evaluation of this compound analogs. While the native peptides have been isolated and characterized, and their genes have been identified, the subsequent step of creating and testing synthetic variants has not been a major research focus to date. nih.govasm.org

The development of synthetic this compound analogs could provide significant benefits. Engineering the peptides could overcome the variable synergism observed with the native pair, potentially creating a combination with consistently high potency against a wider range of pathogens. nih.gov For example, analogs could be designed to:

Enhance Amphipathicity: Modifying the distribution of hydrophobic and hydrophilic residues to improve membrane interaction.

Increase Cationicity: Substituting neutral or acidic residues with basic ones to strengthen binding to negatively charged bacterial membranes.

Optimize Helix-Helix Interactions: Altering the GxxxG motifs or adjacent residues to create more stable and effective peptide-peptide complexes. nih.gov

Improve Stability: Introducing non-standard amino acids or cyclizing the peptides to protect against proteolytic degradation.

While the framework for creating such analogs is well-established within the broader field of bacteriocin research, specific data on the performance of synthetic this compound analogs, including their minimum inhibitory concentrations (MICs) or altered spectra of activity, remains to be published.

Comparative Genomics and Phylogenetic Analysis of Enterocin X Producing Strains

Genomic Diversity within Enterococcus faecium Strains Producing Enterocins

Enterococcus faecium is a bacterial species known for its wide genomic diversity, inhabiting various environments from the gastrointestinal tracts of humans and animals to fermented foods. nih.govnih.govoup.com This diversity is also reflected in the strains that produce enterocins, including Enterocin (B1671362) X. Whole-genome sequencing and comparative genomics have revealed clear genomic differences between commensal and pathogenic E. faecium strains, particularly in their metabolic pathways, antibiotic resistance profiles, and bacteriocin (B1578144) production capabilities. nih.govnih.gov

The species has an open pangenome, contributing to high genomic diversity through mechanisms like horizontal gene transfer, genome rearrangement, and gene loss. frontiersin.org Studies have identified various enterocin genes in E. faecium isolates from diverse sources such as traditional cheeses and poultry slaughterhouse effluents. nih.govmdpi.com For instance, a study of E. faecium from poultry effluents found that six isolates contained genes for Enterocin X (EntXα and EntXβ), alongside Enterocin A and Enterocin B. mdpi.com Similarly, an analysis of an E. faecium strain from artisanal Mexican cheese revealed the transcription of this compound genes. nih.govresearchgate.net

The population structure of E. faecium is characterized by different clades (e.g., A1 for clinical isolates and A2 for commensal isolates), which show distinct bacteriocin profiles. oup.comasm.org Clinical isolates (clade A1) have been found to be significantly enriched in certain bacteriocins. asm.org Genotypic analyses using methods like BOX-PCR have demonstrated substantial genetic diversity even among strains isolated from a single food source. mdpi.comresearchgate.net This genomic plasticity allows the species to adapt to various niches, with bacteriocin-coding genes being one of the variable genomic elements. nih.gov

A study analyzing a large hospital cohort of E. faecium found the structural gene for enterocin A in 98% of isolates, but an intact and functional gene cluster was rare. medrxiv.org This highlights that the mere presence of a bacteriocin gene does not always correlate with production. The genetic context and integrity of the entire gene cluster are crucial.

Table 1: Presence of Enterocin Genes in E. faecium Strains from Various Sources

SourceStrain(s)Detected Enterocin GenesReference
Poultry Slaughterhouse Effluents6 E. faecium isolatesEnterocin A (entA), Enterocin B (entB), this compound (entXα, entXβ) mdpi.com
Artisanal Mexican Cotija CheeseE. faecium QD-2Enterocin A, this compound nih.govresearchgate.net
Algerian Dried Figs12 E. faecium isolatesentA, entB, entL50A/B mdpi.comresearchgate.net
Hospital Patient Isolates2,428 E. faecium isolatesentA (structural gene in 98%) medrxiv.org

Bioinformatic Tools for Genome Mining and Bacteriocin Cluster Identification

The discovery of bacteriocins like this compound has been greatly accelerated by the development of specialized bioinformatic tools for genome mining. oaepublish.com These tools enable the rapid in silico identification of potential bacteriocin gene clusters (BGCs) within bacterial genomes, reducing the time and cost associated with traditional culture-based screening methods. oaepublish.com

Two of the most prominent tools in this field are BAGEL and antiSMASH. oaepublish.comactinobase.org

BAGEL (Bacteriocin Genome Mining Tool) : This web-based software is specifically designed to identify gene clusters for bacteriocins and other ribosomally synthesized and post-translationally modified peptides (RiPPs). actinobase.orgnih.govresearchgate.net BAGEL operates by searching genomes for putative bacteriocin structural genes and, crucially, analyzes the surrounding genomic context for accessory genes typically involved in bacteriocin production, such as those for transport, immunity, regulation, and modification. oaepublish.comnih.govresearchgate.net This context-driven approach is particularly important because bacteriocin structural genes are often small, poorly conserved, and can be missed by standard genome annotation pipelines. researchgate.net

antiSMASH (antibiotics and Secondary Metabolite Analysis Shell) : This is a broader tool used for the identification and annotation of all types of secondary metabolite BGCs, including those for bacteriocins. oaepublish.comactinobase.org antiSMASH uses a rule-based approach, employing profile Hidden Markov Models to identify core biosynthetic genes within a genomic region, and can recognize dozens of different BGC types. oaepublish.com

Other useful genome mining resources include PRISM, ClusterFinder, and BiG-SCAPE, which aid in identifying specific types of peptides or classifying BGCs into families across multiple genomes. actinobase.org The use of these tools has become standard practice, with studies on E. faecium from various environments employing BAGEL4 and antiSMASH7 to screen for and identify putative BGCs, including those for enterocins. mdpi.com

Table 2: Key Bioinformatic Tools for Bacteriocin Gene Cluster Identification

Tool NamePrimary FunctionKey FeaturesReference
BAGELIdentification of bacteriocin and RiPP gene clusters.Knowledge-based databases; analysis of genomic context (transport, immunity, etc.); ORF detection for small genes. actinobase.orgnih.govresearchgate.netfrontiersin.org
antiSMASHIdentification and annotation of secondary metabolite gene clusters.Rule-based identification using profile Hidden Markov Models; recognizes 81 BGC types. oaepublish.comactinobase.org
PRISMIdentification of nonribosomal peptides, polyketides, and RiPPs.Specialized prediction for specific compound classes. actinobase.org
ClusterFinderIdentification of secondary metabolite gene clusters.Focuses on identifying potential BGCs. actinobase.org
BiG-SCAPEIdentifies and classifies gene cluster families from a collection of genomes.Classifies antiSMASH outputs into families, allowing for large-scale comparative analysis. actinobase.org

Phylogenetic Relationships of this compound Producers

Phylogenetic analysis helps to understand the evolutionary relationships between different bacterial strains. For E. faecium, these analyses often use 16S rRNA gene sequencing, core genome multilocus sequence typing (cgMLST), or whole-genome comparisons. mdpi.comresearchgate.netfrontiersin.org Studies have shown that E. faecium strains cluster based on their ecological niche, such as dairy products, clinical settings, or other food environments. nih.gov

Strains producing this compound are found within the broader phylogenetic diversity of E. faecium. For example, the this compound-producing strain KU-B5 was isolated from a sugar apple in Thailand. nih.gov Other this compound-positive strains have been identified in poultry and artisanal cheese. nih.govmdpi.com Phylogenetic analysis of enterocin-producing strains isolated from traditional foods has shown that they often cluster together, separate from potentially pathogenic strains found in clinical environments. nih.gov This distinction is crucial for assessing the safety of using such strains as probiotics or biopreservatives.

A phylogenetic tree constructed using 16S rRNA gene sequences can confirm the classification of isolates as E. faecium and reveal their genetic relatedness. researchgate.netscirp.org More advanced techniques like cgMLST provide higher resolution and have revealed high diversity among E. faecium isolates even from similar sources. frontiersin.org The distribution of bacteriocin genes, including the this compound locus, across the E. faecium phylogeny suggests a complex history of gene acquisition and loss, likely influenced by the competitive pressures of specific environments.

Horizontal Gene Transfer Events Involving this compound Loci

Horizontal gene transfer (HGT) is a major driver of evolution and adaptation in bacteria, and it plays a significant role in the dissemination of antibiotic resistance and virulence factors in enterococci. nih.gov This mechanism is also crucial for the spread of bacteriocin gene clusters, including the locus for this compound. Mobile genetic elements (MGEs) such as plasmids and transposons are the primary vehicles for HGT. frontiersin.orgnih.gov

Evidence for HGT involving the this compound locus comes from comparative genomic analyses. A key finding is the significant sequence similarity between the upstream region of the this compound gene cluster and the Enterocin B gene cluster. nih.govresearchgate.net In E. faecium KU-B5, the region upstream of the enxA gene (encoding this compoundα) is over 95% identical to the upstream region of the entB gene (encoding Enterocin B) for over 1 kilobase. nih.govresearchgate.net This high degree of similarity strongly suggests a gene rearrangement or transfer event occurred. nih.gov Such events can be mediated by MGEs, leading to the shuffling and combination of different genetic modules.

Furthermore, bacteriocin genes in E. faecium are often found to be associated with plasmids, which are known for their ability to move between bacterial cells and even across species. asm.orgnih.gov For instance, certain enterocin genes are strongly associated with Inc18-type plasmids, which also frequently carry antibiotic resistance genes. asm.org The presence of the this compound locus in diverse strains from different geographical locations and environments further supports the role of HGT in its distribution. nih.govnih.govmdpi.com This transfer allows E. faecium strains to rapidly acquire new competitive advantages, such as the ability to produce a specific bacteriocin to inhibit rival microorganisms.

Interactions of Enterocin X with Other Antimicrobial Agents

Combinatorial Research with Other Bacteriocins

Enterocin (B1671362) X is a class IIb bacteriocin (B1578144), which means it is composed of two distinct peptides, designated Enterocin Xα (EntXα) and this compoundβ (EntXβ). mdpi.commdpi.comnih.gov For this compound to exert its full antimicrobial potential, the interaction of these two peptides is required. mdpi.comrsc.org Research into the combinatorial effects of this compound has therefore centered on the interaction between these two constituent peptides.

Studies have revealed that while the individual peptides EntXα and EntXβ exhibit some weak to moderate antimicrobial activity on their own, their combination produces a complex and variable outcome. nih.govnih.gov When mixed in equimolar amounts, the resulting antibacterial activity is not uniformly enhanced. Instead, the effect is highly dependent on the specific indicator bacterium being targeted. mdpi.comnih.gov

The interaction between EntXα and EntXβ can result in a significant synergistic enhancement of activity, a negligible change, or even a reduction in activity (antagonism) compared to the individual peptides. nih.govnih.govresearchgate.net For instance, against certain strains of Enterococcus faecium and Bacillus species, the combination of the two peptides has been shown to be notably enhanced. mdpi.com However, against other bacteria, the combined effect can be less potent than the activity of EntXα or EntXβ alone. nih.gov

Detailed findings from research on the minimum inhibitory concentrations (MICs) of the individual and combined peptides illustrate this variable interaction. The activity of the combined peptides (EntXα+Xβ) has been observed to be anywhere from 0.13 to 130 times that of EntXα alone, and 1.0 to 1,020 times that of EntXβ alone, depending on the target strain. nih.gov

Table 1: Comparative Antibacterial Activity of this compound Peptides (Alone and Combined) against Various Bacteria This interactive table summarizes the Minimum Inhibitory Concentration (MIC) and the fold-change in activity when the peptides are combined. A fold-change greater than 1 indicates synergistic enhancement, while a value less than 1 indicates a reduction in activity.

Indicator StrainMIC (nM) of EntXαMIC (nM) of EntXβMIC (nM) of EntXα+XβFold Change vs. EntXαFold Change vs. EntXβ
Enterococcus faecium TUA 1344L1,600>6,5002564>260
Enterococcus faecium WHE 813,300>6,50025130>260
Enterococcus faecalis JCM 5803>6,500>6,500>6,500N/AN/A
Lactobacillus sakei JCM 1157T2004101,6000.130.26
Listeria innocua ATCC 33090T503,30050166
Bacillus subtilis JCM 1465T3,3001,6002513064
Bacillus coagulans JCM 2257T>6,500>6,5006.3>1,020>1,020
Data sourced from Hu, C.B., et al. (2010). Appl. Environ. Microbiol. nih.gov

This unique variability distinguishes this compound from many other two-peptide bacteriocins, where synergy is a more consistent outcome. nih.gov The research underscores that the combinatorial action of this compound's components is not a simple additive or synergistic effect but a complex interaction that is specific to the target microorganism. mdpi.com

Future Research Directions and Unexplored Avenues for Enterocin X

Advanced Structural Biology Approaches (e.g., Cryo-EM of Membrane-Bound States)

The precise three-dimensional structure of Enterocin (B1671362) X, a class IIb two-peptide bacteriocin (B1578144), in its membrane-bound active state remains an area ripe for investigation. While the amino acid sequences of its two component peptides, Xα and Xβ, are known, a high-resolution structure of the functional pore complex has not yet been elucidated. nih.govresearchgate.net Advanced structural biology techniques, particularly cryo-electron microscopy (Cryo-EM), offer a promising avenue to visualize the bacteriocin's interaction with the bacterial membrane.

Cryo-EM would allow for the determination of the high-resolution structure of the Enterocin X complex embedded within a lipid bilayer, mimicking its native environment. This would provide unprecedented insights into the conformational changes that Xα and Xβ undergo upon membrane insertion and how they assemble to form a functional pore. Such a study could reveal the specific lipid interactions that govern its membrane partitioning and the stoichiometry of the final pore complex. Understanding the architecture of the membrane-bound state is crucial for a complete mechanistic understanding of its bactericidal activity. acs.org

Elucidation of Novel Target Specificity Mechanisms

The target specificity of this compound is a complex phenomenon that warrants deeper investigation. It is known that the synergistic action of both peptides, Xα and Xβ, is required for its full antibacterial activity, which can be significantly different from the activity of the individual peptides. nih.govresearchgate.net While some bacteriocins are known to utilize specific receptors on the target cell membrane, such as the mannose phosphotransferase system (Man-PTS), it is not definitively established whether this compound employs a similar receptor-mediated mechanism or acts through a more general membrane disruption process. researchgate.netmicrobiologyresearch.orgmdpi.com

Future research should focus on identifying potential protein receptors on the surface of susceptible bacteria. Techniques such as affinity chromatography with labeled this compound peptides followed by mass spectrometry could identify binding partners on the target cell membrane. Genetic studies involving the creation and screening of resistant mutants could also pinpoint genes encoding for receptor proteins or other factors essential for this compound activity. frontiersin.org Furthermore, investigating the role of specific lipid domains in the target membrane could reveal another layer of specificity. The differences in the N-terminal regions of the β peptides of related two-peptide bacteriocins have been implicated in determining target cell specificity, suggesting this region in this compoundβ is a key area for functional studies. asm.org

Biotechnological Potential in Microbial Control Systems (Research Focus)

This compound holds considerable promise for application in various microbial control systems, particularly in the food industry as a natural biopreservative. nih.govrsc.orgencyclopedia.pub Its ability to inhibit the growth of foodborne pathogens and spoilage bacteria makes it an attractive alternative to chemical preservatives. rsc.orgmdpi.com

Research should focus on the following areas:

Food Preservation: In-depth studies are needed to evaluate the efficacy of this compound in various food matrices. This includes assessing its stability and activity under different food processing conditions such as pH, temperature, and the presence of other food components. Its application could extend the shelf life and enhance the safety of products like raw meat, dairy, and fermented foods. mdpi.comrsc.orgencyclopedia.pub

Biofilm Inhibition: The potential of this compound to prevent and disrupt bacterial biofilms is a critical area of research. Biofilms are a significant problem in both industrial and medical settings. Studies should investigate the concentrations of this compound required to inhibit biofilm formation by key pathogens and its ability to eradicate established biofilms. acs.org

Synergistic Applications: Exploring the synergistic effects of this compound with other antimicrobial agents, including other bacteriocins, essential oils, or traditional antibiotics, could lead to more potent and broader-spectrum antimicrobial formulations. mdpi.commdpi.com This could also help in reducing the required concentration of each agent and potentially mitigating the development of resistance.

Systems Biology Approaches to this compound Production and Regulation

Optimizing the production of this compound is crucial for its potential large-scale application. A systems biology approach, integrating genomic, transcriptomic, and proteomic data, can provide a comprehensive understanding of the regulatory networks governing its biosynthesis. The genes responsible for producing this compound, enxA (for Xα) and enxB (for Xβ), are located within a gene cluster. nih.govresearchgate.net

The production of many class II bacteriocins is regulated by a three-component system involving an induction factor, a histidine kinase, and a response regulator, often linked to quorum sensing. nih.govresearchgate.net Investigating this regulatory pathway for this compound could reveal key factors that can be manipulated to enhance its production. This includes optimizing culture conditions such as pH, temperature, and media composition. sbmu.ac.irnih.govsmujo.idresearchgate.net Furthermore, heterologous expression of the this compound gene cluster in well-characterized, food-grade bacterial hosts could offer a more controlled and efficient production platform. nih.govcabidigitallibrary.org

Evolutionary Dynamics of this compound Gene Clusters and Producer-Immunity Systems

The evolution of bacteriocin gene clusters, including the co-evolution of the bacteriocin and its cognate immunity protein, is a fascinating area of study. The genes for this compound are often found in close proximity to other enterocin genes, such as those for enterocin B, suggesting a genomic clustering that may facilitate coordinated expression and regulation. researchgate.netresearchgate.net

Research in this area should focus on:

Comparative Genomics: Analyzing the genomic context of the this compound gene cluster across different Enterococcus strains can shed light on its evolutionary history, including potential horizontal gene transfer events. nih.govmdpi.com The high sequence similarity in the upstream regions of the this compound and enterocin B loci suggests that gene rearrangement events may have occurred. nih.govresearchgate.net

Producer Immunity: Understanding the mechanism of the immunity protein is critical. This protein protects the producing cell from the action of its own bacteriocin. mdpi.com Studying the structure and function of the this compound immunity protein(s) and its interaction with the bacteriocin complex will provide insights into the molecular basis of self-protection.

Evolutionary Arms Race: Investigating the diversity of this compound gene clusters and the corresponding immunity genes in different ecological niches can reveal the evolutionary pressures that drive the diversification of these antimicrobial systems. This includes studying the development of resistance in target bacteria and the subsequent evolution of the bacteriocin to overcome this resistance.

Q & A

Q. How is Enterocin X classified within bacteriocins, and what analytical methods confirm its structural identity?

this compound is classified as a class IIc bacteriocin , characterized by its heat-resistant dipeptide structure requiring complementary peptides for full antimicrobial activity. Structural confirmation involves:

  • BLASTN analysis for genetic homology (e.g., 100% identity with L. paracasei strains) .
  • Homology modeling to compare peptide sequences with known bacteriocins (e.g., 50.98% homology with this compound from Enterococcus faecium KU-B5) .
  • Heat stability assays to verify resistance to thermal degradation .

Q. What in vitro assays are used to assess this compound's antimicrobial activity against target pathogens?

Key methodologies include:

  • Agar diffusion assays to measure inhibition zones against Gram-positive pathogens (e.g., Listeria spp.) .
  • Minimum inhibitory concentration (MIC) determination using broth microdilution .
  • Time-kill kinetic assays to evaluate bactericidal vs. bacteriostatic effects .

Q. What experimental controls are essential when assessing this compound's stability under varying physicochemical conditions?

Controls must account for:

  • Thermal challenge tests (e.g., 80°C for 30 minutes) to confirm heat resistance .
  • Protease exposure (e.g., trypsin, proteinase K) to validate proteinaceous nature .
  • pH stability tests across physiological and extreme ranges (e.g., pH 2–10) .

Advanced Research Questions

Q. How can researchers design experiments to investigate this compound's mechanism of action at the cellular level?

A robust experimental framework includes:

  • FTIR spectroscopy to detect biochemical interactions (e.g., phospholipid and nucleic acid binding at ~1451 cm⁻¹ and ~1094 cm⁻¹, respectively) .
  • Scanning electron microscopy (SEM) to visualize membrane damage or pore formation .
  • Comparative studies with bacteriocins of known mechanisms (e.g., Plantaricin LD4 vs. Enterocin LD3) to identify unique pathways .

Q. What strategies resolve contradictions in reported synergistic effects between this compound and other antimicrobial agents?

Address discrepancies via:

  • Mechanistic cross-validation (e.g., testing whether this compound disrupts membranes to enhance intracellular uptake of co-administered agents) .
  • Dose-response matrix experiments to identify optimal synergistic ratios .
  • Statistical modeling (e.g., isobolograms) to quantify synergy/antagonism .

Q. How can researchers optimize this compound purification protocols while preserving bioactivity?

Methodological considerations include:

  • Multi-step chromatography (e.g., ion-exchange followed by size-exclusion) to isolate active peptides .
  • Activity-guided fractionation using agar overlay assays to track antimicrobial activity .
  • Stability testing during solvent exposure (e.g., acetonitrile in HPLC) .

Q. What bioinformatics tools are critical for analyzing this compound's genetic determinants and evolutionary relationships?

Key tools include:

  • AntiSMASH for bacteriocin gene cluster identification .
  • Phylogenetic analysis using MEGA or Clustal Omega to compare with homologs (e.g., Enterococcus vs. Lactobacillus strains) .
  • Protein structure prediction via AlphaFold or SWISS-MODEL .

Q. How can researchers validate this compound's non-toxicity in eukaryotic models for therapeutic applications?

Validation requires:

  • Hemolysis assays using erythrocytes to exclude membrane lytic activity .
  • Cell viability assays (e.g., MTT tests) on human epithelial cells .
  • In silico toxicity prediction tools like ToxinPred to screen for harmful motifs .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.